

Application Notes and Protocols for BIIE-0246 In Vivo Administration in Mice

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Compound of Interest

Compound Name: BIIE-0246

Cat. No.: B1667056

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor[1][2]. It is a valuable research tool for investigating the physiological and pathological roles of the NPY system, particularly in studies related to metabolism, obesity, and neurological disorders[2][3]. These application notes provide a comprehensive overview of the in vivo use of **BIIE-0246** in mouse models, with a focus on dosage, administration routes, and experimental protocols based on published literature.

Mechanism of Action

BIIE-0246 functions as a competitive antagonist at the NPY Y2 receptor, which is a presynaptic autoreceptor that regulates the release of NPY[2]. By blocking this receptor, **BIIE-0246** can prevent the inhibitory effects of NPY on neurotransmitter release. The Y2 receptor is implicated in various physiological processes, including food intake, anxiety, and energy homeostasis[2][4].

Pharmacokinetics and Bioavailability

BIIE-0246 has a relatively short half-life in mice, estimated to be less than 3 hours[1]. It exhibits poor penetration of the blood-brain barrier, making peripheral administration routes suitable for studying the effects of peripheral Y2 receptor antagonism[1][3]. For investigating central

nervous system effects, direct administration into the brain, such as intracerebroventricular (i.c.v.) or intrathecal (i.t.) injections, is necessary[1][5]. Due to its physicochemical properties, **BIIE-0246** is best administered via parenteral routes for in vivo studies[1]. Information regarding oral bioavailability is not readily available in the reviewed literature, suggesting this is not a common or effective route of administration.

Data Presentation: In Vivo Dosage and Administration of **BIIE-0246** in Mice

The following table summarizes the quantitative data from various studies utilizing **BIIE-0246** in mice.

Parameter	Details	Mouse Model	Study Focus	Reference
Dosage	1.3 mg/kg/day	OE-NPYD β H and Wildtype (WT)	Diet-induced obesity	[3][6][7][8]
2 mg/kg (acute)	Not specified	Not specified	[3]	
10 μ g/day	ADR (adriamycin) nephropathy model	Albuminuria		
Administration Route	Intraperitoneal (i.p.)	OE-NPYD β H, WT, ADR nephropathy	Obesity, metabolic disorders, kidney disease	[3][6]
Intrathecal (i.t.)	C57BL/6N	Nociception and itch	[5]	
Treatment Duration	2 to 4.5 weeks (chronic)	OE-NPYD β H and WT	Diet-induced obesity	[3][6][7]
14 days (chronic)	ADR nephropathy model	Albuminuria		
Vehicle Formulation	DMSO, Tween® 80, and 0.9% NaCl (1:1:18)	OE-NPYD β H and WT	Diet-induced obesity	[3]
Observed Effects	Increased body weight gain on chow diet; prevented diet-induced obesity in OE-NPYD β H mice but enhanced it in WT mice.	OE-NPYD β H and WT	Diet-induced obesity	[3][6][7]

Reduced albuminuria.	ADR nephropathy model	Albuminuria	
Induced mechanical but not heat hypersensitivity.	C57BL/6N	Nociception	[5]

Experimental Protocols

1. Intraperitoneal (i.p.) Administration for Metabolic Studies

This protocol is based on studies investigating the effects of **BIIE-0246** on diet-induced obesity in mice[3][6][7].

- Animal Model: Genetically obese mice overexpressing NPY (OE-NPYD β H) and wildtype (WT) control mice are suitable models[3][6][7].
- Drug Preparation:
 - Dissolve **BIIE-0246** in a vehicle solution of Dimethyl Sulfoxide (DMSO), Tween® 80, and 0.9% saline in a 1:1:18 ratio[3].
 - The final concentration should be calculated to deliver a dose of 1.3 mg/kg in a reasonable injection volume (e.g., 5-10 ml/kg).
- Administration:
 - Administer the prepared **BIIE-0246** solution or vehicle control daily via intraperitoneal injection[3][6][7].
 - For chronic studies, continue the daily injections for the desired period, for instance, 2 to 4.5 weeks[3][6][7].
- Monitoring and Analysis:

- Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.
- At the end of the treatment period, collect blood and tissue samples for analysis of metabolic markers (e.g., insulin, cholesterol), gene expression, and histology.

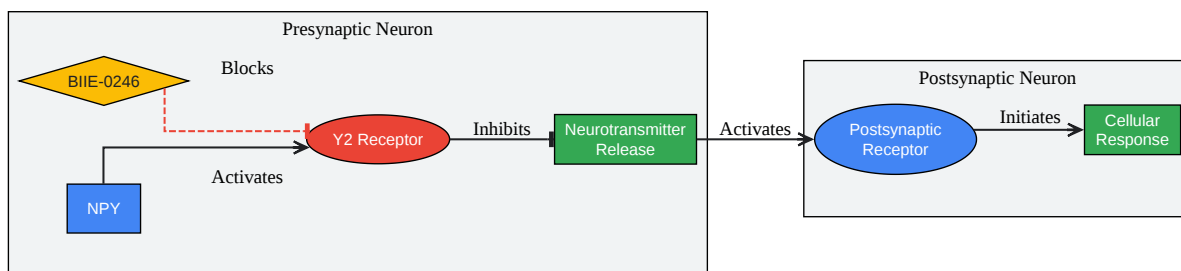
2. Intrathecal (i.t.) Administration for Nociception Studies

This protocol is adapted from studies examining the role of Y2 receptors in pain and itch[5].

- Animal Model: C57BL/6N mice are a commonly used strain for behavioral studies[5].
- Drug Preparation:
 - Dissolve **BIIE-0246** in a suitable vehicle for intrathecal injection, such as sterile saline.
 - Prepare a range of concentrations to deliver doses from 0.1 ng to 3 µg in a small volume (e.g., 5 µL)[5].
- Administration:
 - Perform intrathecal injections in conscious or lightly anesthetized mice, targeting the lumbar spinal cord.
- Behavioral Assessment:
 - Following injection, assess mechanical and thermal sensitivity using methods like the von Frey test and Hargreaves test, respectively.
 - Videotape mice to score nocifensive and itch-related behaviors[5].

Mandatory Visualization

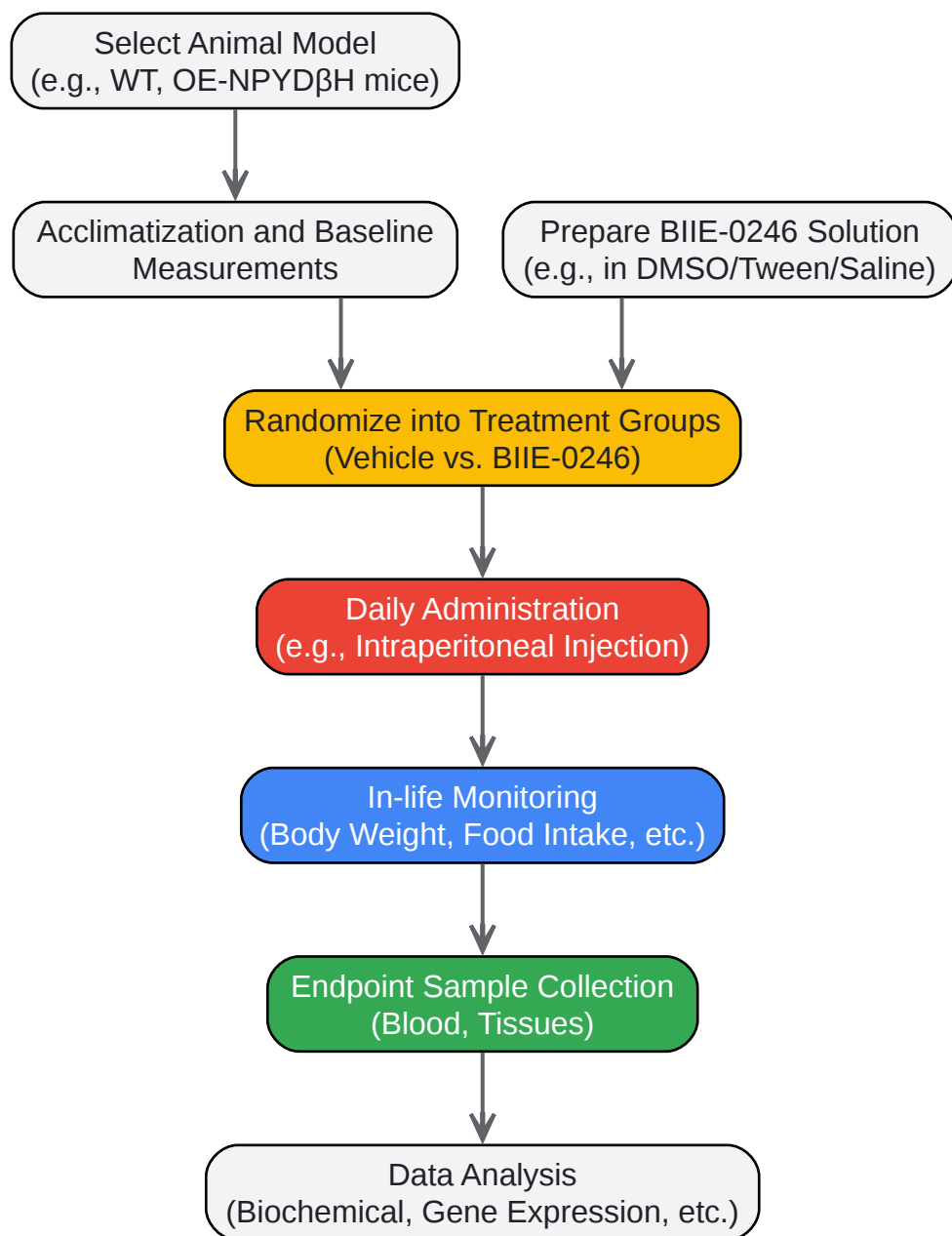
Signaling Pathway of NPY Y2 Receptor Antagonism by **BIIE-0246**



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Caption: NPY Y2 receptor signaling and its antagonism by **BIIE-0246**.

Experimental Workflow for In Vivo **BIIE-0246** Studies in Mice



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